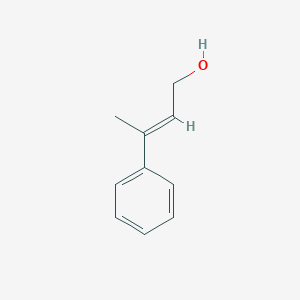![molecular formula C10H10N4O2S B073014 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 1437-67-8](/img/structure/B73014.png)
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, also known as 3-PTPA, is a synthetic small molecule with a wide range of applications in scientific research. It is a derivative of propanoic acid and is characterized by a phenyl group and a tetrazole ring. 3-PTPA has been used as a substrate in enzyme assays, as an inhibitor of enzymes, and as a tool to study the mechanism of action of enzymes. It is also a potential drug candidate for the treatment of certain diseases.
Scientific Research Applications
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its phenolic analogs, which share structural similarities to "3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid" through the phenyl group, have been explored for their anticancer potentials. The versatility of cinnamic acid derivatives in medicinal chemistry, particularly as antitumor agents, highlights the importance of phenyl and carboxylic acid functionalities in drug design. The synthesis and biological evaluation of various cinnamoyl derivatives underscore their significant antitumor efficacy, suggesting that similar structures could be promising candidates for anticancer research (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Pharmacological Importance of Chlorogenic Acid
Chlorogenic Acid (CGA), which contains phenolic acid compounds, demonstrates a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This suggests that compounds with phenolic structures, similar to the phenyl group in "this compound," could have significant pharmacological applications. CGA's ability to modulate lipid metabolism and glucose regulation also indicates the potential metabolic benefits of structurally related compounds (M. Naveed et al., 2018).
Tetrazole as a Pharmacophore
The tetrazole ring is recognized for its broad spectrum of biological properties, including anticancer, antimalarial, and anti-inflammatory activities. Its role as a bioisostere of the carboxylic acid group highlights the significance of the tetrazole moiety in medicinal chemistry, suggesting that "this compound" could have diverse pharmacological applications. The wide range of substituted tetrazole derivatives with various biological activities supports the exploration of tetrazole-containing compounds for drug development (P. Patowary, B. Deka, & D. Bharali, 2021).
Mechanism of Action
Target of Action
The primary targets of the compound “3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid” are currently unknown. This compound is a subject of ongoing research and its specific targets are yet to be identified .
Mode of Action
It is known that tetrazole compounds can interact with various biological targets through hydrogen bonding .
Biochemical Pathways
Tetrazole compounds are known to participate in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
As a research chemical, its pharmacokinetic profile, including its bioavailability, is yet to be fully characterized .
Result of Action
Given its structural features, it may exhibit unique interactions with biological systems, but these effects require further study .
Future Directions
Biochemical Analysis
Biochemical Properties
Tetrazoles, including 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, such as those in this compound, are more soluble in lipids than carboxylic acids, which allows these molecules to penetrate more easily through cell membranes
Molecular Mechanism
Both tetrazole tautomers may serve as substrates for N-glucuronidation .
properties
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-9(16)6-7-17-10-11-12-13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPRPRMWXDVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349473 |
Source


|
| Record name | 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437-67-8 |
Source


|
| Record name | 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


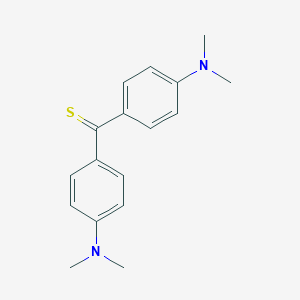
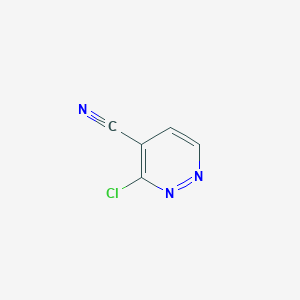
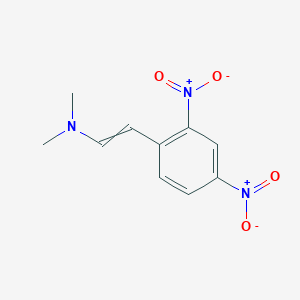

![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)
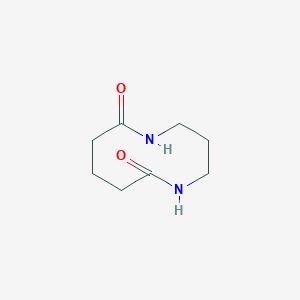




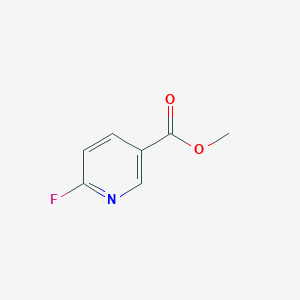
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
